4-Methyl-2-(4-pentylbenzoyl)pyridine
Overview
Description
4-Methyl-2-(4-pentylbenzoyl)pyridine (MPBP) is a synthetic compound that belongs to the family of pyridine-based compounds. MPBP has been known to exhibit a wide range of physiological and biochemical effects, making it a popular subject of research in the scientific community.
Scientific Research Applications
Chemical Synthesis and Derivatives
A study by Al-Issa (2012) explored the synthesis of various pyridine and fused pyridine derivatives, including 4-methyl-2-(4-pentylbenzoyl)pyridine. This research highlighted the potential for creating a range of pyridine carbonitriles with varying substitutions, demonstrating the versatility of pyridine derivatives in chemical synthesis (Al-Issa, 2012).
Anticancer Potential
Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, showing significant antiproliferative activity against various cancer cell lines. These findings suggest that derivatives of 4-methyl-2-(4-pentylbenzoyl)pyridine could have promising applications in cancer treatment (Ivasechko et al., 2022).
Corrosion Inhibition
Research by Dandia et al. (2013) and Sudheer & Quraishi (2015) indicated that pyrazolopyridine derivatives, which are structurally related to 4-methyl-2-(4-pentylbenzoyl)pyridine, act as effective corrosion inhibitors for metals like steel and copper. This suggests potential industrial applications of such derivatives in corrosion prevention (Dandia et al., 2013); (Sudheer & Quraishi, 2015).
Electronic and Structural Studies
Samanta et al. (2008) investigated the electronic structures of diradical complexes of ruthenium and osmium with ligands similar to 4-methyl-2-(4-pentylbenzoyl)pyridine, revealing insights into their electronic properties and changes upon oxidation. Such studies are crucial for understanding the potential electronic applications of pyridine derivatives (Samanta et al., 2008).
Light Emitting Diodes
Cho et al. (2010) synthesized ligands by attaching a carbazolyl group to pyridine, similar to 4-methyl-2-(4-pentylbenzoyl)pyridine, for use in green-emitting Ir(III) complexes in polymer light-emitting diodes. This highlights the potential application of pyridine derivatives in the development of advanced lighting technologies (Cho et al., 2010).
Antimicrobial Activities
Various studies, such as those by Attaby et al. (2006) and Bayrak et al. (2009), have demonstrated that pyridine derivatives exhibit antimicrobial activities. These findings suggest the potential use of 4-methyl-2-(4-pentylbenzoyl)pyridine derivatives in developing new antimicrobial agents (Attaby et al., 2006); (Bayrak et al., 2009).
properties
IUPAC Name |
(4-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-6-15-7-9-16(10-8-15)18(20)17-13-14(2)11-12-19-17/h7-13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAASCSVHHPYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243416 | |
Record name | (4-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-pentylbenzoyl)pyridine | |
CAS RN |
1187165-16-7 | |
Record name | (4-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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